Cas no 2198571-34-3 (4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine)

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine is a heterocyclic compound featuring a fused triazolopyridazine core with a cyclopropyl substituent, coupled to a piperidine moiety functionalized with a thiazole-4-carbonyl group. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of biological pathways, given the presence of pharmacophoric elements such as the triazole and thiazole rings. The cyclopropyl group may enhance metabolic stability, while the piperidine-thiazole linkage could improve binding affinity. Its precise physicochemical and pharmacological properties would require further characterization, but the scaffold offers versatility for targeted drug design.
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine structure
2198571-34-3 structure
Product Name:4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine
CAS No:2198571-34-3
MF:C17H18N6OS
MW:354.429420948029
CID:5466233
Update Time:2025-05-21

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • [4-(6-Cyclopropyl-1,2,4-triazolo[4,3-b]pyridazin-3-yl)-1-piperidinyl]-4-thiazolylmethanone
    • 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine
    • Inchi: 1S/C17H18N6OS/c24-17(14-9-25-10-18-14)22-7-5-12(6-8-22)16-20-19-15-4-3-13(11-1-2-11)21-23(15)16/h3-4,9-12H,1-2,5-8H2
    • InChI Key: JYVFGJDFIBHXGO-UHFFFAOYSA-N
    • SMILES: C(N1CCC(C2N3C(=NN=2)C=CC(C2CC2)=N3)CC1)(C1=CSC=N1)=O

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine
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F6603-0950-2mg
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4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine
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4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine
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Additional information on 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine

Introduction to 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine (CAS No. 2198571-34-3)

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that integrate multiple pharmacophoric units, making it a promising candidate for drug discovery and development. The presence of fused rings such as the [1,2,4]triazolo[4,3-b]pyridazine core and the 1,3-thiazole moiety suggests a rich chemical space for interaction with biological targets.

The CAS No. 2198571-34-3 uniquely identifies this compound in scientific literature and databases, facilitating its study and commercialization. The structural complexity of this molecule arises from the concatenation of a 6-cyclopropyl substituent, which introduces steric hindrance and may influence the compound's solubility and metabolic stability. Additionally, the [1,2,4]triazolo[4,3-b]pyridazine scaffold is known for its versatility in medicinal chemistry, often serving as a key pharmacophore in antiviral and anticancer agents.

Recent advancements in computational chemistry have enabled the virtual screening of such compounds to identify potential hits for further optimization. The combination of the piperidine ring and the thiazole carbonyl group in this molecule suggests possible interactions with enzymes and receptors involved in various disease pathways. For instance, piperidine derivatives are frequently explored for their activity againstGPCR targets, while thiazole derivatives have demonstrated efficacy in treating inflammatory and infectious diseases.

In the context of modern drug discovery, the synthesis of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine has been optimized using multi-step organic reactions that highlight the ingenuity of synthetic chemists. The introduction of the 6-cyclopropyl group at the [1,2,4]triazolo[4,3-b]pyridazine core enhances the molecule's binding affinity by improving its hydrophobicity. This modification is particularly relevant in designing molecules that require precise interaction with biological targets.

The thiazole-4-carbonyl moiety serves as a critical pharmacophoric element that can engage in hydrogen bonding or coordinate with metal ions depending on the biological context. Such functional groups are often integral to drug design strategies aimed at modulating enzyme activity or receptor binding. The integration of these features into a single molecule underscores the interdisciplinary nature of pharmaceutical research, where organic chemistry meets biochemistry and pharmacology.

Current research in heterocyclic chemistry has shown that fused ring systems like those found in [1,2,4]triazolo[4,3-b]pyridazine can exhibit enhanced bioactivity compared to their linear counterparts. This is partly due to the rigidity provided by the fused rings, which can stabilize specific conformations required for optimal binding. Moreover, the presence of multiple nitrogen atoms within these rings allows for diverse interactions with biological systems.

The cyclopropyl group at position 6 further contributes to the molecule's structural diversity by introducing steric bulk near a potential binding site. This feature can be exploited to fine-tune pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). In drug development pipelines, compounds with such tailored properties are often prioritized for further investigation due to their potential for improved therapeutic efficacy.

Recent studies have begun to explore the synthetic pathways leading to novel derivatives of this compound class. The use of transition metal-catalyzed reactions has enabled more efficient access to complex heterocycles like [1,2,4]triazolo[4,3-b]pyridazine, reducing reaction times and improving yields. These advancements are crucial for high-throughput screening programs aimed at identifying new drug candidates.

The biological evaluation of CAS No 2198571-34-3 has revealed promising preliminary results in vitro. Initial assays have suggested potential activity against enzymes implicated in cancer progression and inflammation. While these findings are encouraging, further studies are necessary to confirm these effects in vivo and assess their translational potential into clinical applications.

The integration of machine learning models into drug discovery workflows has accelerated the process of identifying promising scaffolds like this one. By leveraging large datasets and predictive algorithms, researchers can rapidly assess virtual libraries containing thousands of similar compounds. This approach not only saves time but also allows for more targeted experimentation.

The structural motif present in 4-{6-cyclopropyl-[1,2,4]triazolo[4, 3-b ]pyridazin -3 -yl}-1-(1, 3 -thia zole -4-carbonyl)piperidine aligns well with current trends in medicinal chemistry toward designing molecules with multiple functional groups capable of interacting with diverse biological targets simultaneously. Such polypharmacophoric entities hold promise for developing treatments against multifactorial diseases where multiple pathways are involved.

In conclusion, this compound exemplifies how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of heterocyclic moieties, functional groups, and stereochemical features makes it an intriguing subject for further research. As computational tools continue to evolve, so too will our ability to design molecules like this one with greater precision—ultimately leading to more effective medicines.

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